2-Ethyl-5-methoxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids, which are derivatives of pyridinecarboxylic acids. This compound features a methoxy group (-OCH₃) at the 5-position and an ethyl group (-C₂H₅) at the 2-position of the isonicotinic acid structure. Its molecular formula is C₁₁H₁₃N₁O₃, and it has a molecular weight of approximately 219.23 g/mol. The compound is characterized by its ability to form hydrogen bonds due to the presence of the carboxylic acid functional group, making it soluble in polar solvents.
These reactions are significant for synthesizing derivatives and understanding the compound's reactivity in various chemical contexts.
2-Ethyl-5-methoxyisonicotinic acid exhibits biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential pharmacological effects, including:
The synthesis of 2-ethyl-5-methoxyisonicotinic acid can be achieved through several methods:
2-Ethyl-5-methoxyisonicotinic acid has several applications across different fields:
Interaction studies involving 2-ethyl-5-methoxyisonicotinic acid focus on its binding affinity with biological targets such as enzymes or receptors. These studies often employ techniques like:
Several compounds share structural similarities with 2-ethyl-5-methoxyisonicotinic acid. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-Methylisonicotinic Acid | 0.85 | Lacks ethyl substitution; commonly studied for its neuroprotective properties. |
| 5-Methoxyisonicotinic Acid | 0.80 | Contains only one methoxy group; explored for antibacterial activity. |
| 3-Ethylisonicotinic Acid | 0.75 | Ethyl group at a different position; studied for its potential antitumor effects. |
| 4-Methoxyisonicotinic Acid | 0.73 | Methoxy group at another position; evaluated for anti-inflammatory properties. |
| 6-Ethylisonicotinic Acid | 0.70 | Ethyl substitution at the sixth position; researched for its sedative effects. |
Each of these compounds exhibits unique pharmacological properties and reactivities, highlighting the importance of structural modifications in influencing biological activity and applications in medicinal chemistry.